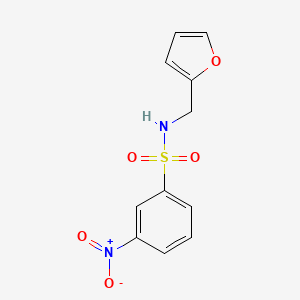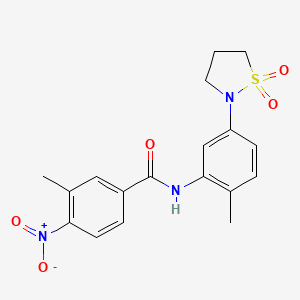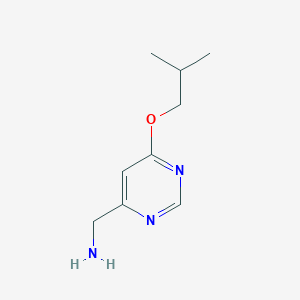
3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The presence of the oxadiazole ring suggests that this compound might have interesting chemical and biological properties, as oxadiazoles are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the oxadiazole ring. The chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxadiazole ring, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and chlorophenyl groups, both of which can participate in various chemical reactions. The piperidine ring might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the oxadiazole and chlorophenyl groups) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Therapeutic Potentials of Oxadiazole Derivatives
Oxadiazole derivatives, including the 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride, are recognized for their vast therapeutic applications. The structural uniqueness of the 1,3,4-oxadiazole ring, a close relative to 1,2,4-oxadiazole, contributes significantly to its binding affinity across various biological targets through multiple weak interactions. This feature underpins its application in medicinal chemistry, showcasing a broad spectrum of bioactivities. Research highlights the development of 1,3,4-oxadiazole-based compounds for treating various ailments, evidencing their considerable development value in medicinal chemistry (Verma et al., 2019).
Oxadiazole in Drug Development
The oxadiazole core has found particular interest in synthetic medicinal chemistry due to its pharmacological diversity. Compounds containing the 1,3,4-oxadiazole moiety have been employed as bioisosteres for carboxylic acids and esters, demonstrating a wide range of applications beyond pharmaceuticals, including in polymers and as luminescent materials. This versatility underlines its significance in developing new drug candidates for treating various diseases, supporting the pursuit of more effective and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Role in Synthesis and Pharmacology
The synthesis and pharmacological properties of 1,2,4-oxadiazole derivatives, including the targeted molecule, have been extensively explored due to their favorable chemical and pharmacokinetic properties. These derivatives exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The exploration of compounds with oxadiazole rings published recently underscores the continuous interest in their potential for organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Biological Activities and Applications
The heterocyclic 1,3,4-oxadiazole compounds are known for their diverse biological activities, forming an important class for new drug development. Their broad spectrum of pharmacological activities includes anti-inflammatory, antimicrobial, antitumor, and antiviral effects. This diversity in biological activities makes them target structures for synthesizing new derivatives with varied biological activities, aiming to develop safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10;/h1-4,10,15H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHHMAIHROHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)


![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)

![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)


![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)
![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)
